molecular formula C12H18N2O B14080707 Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- CAS No. 101512-39-4

Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-

Cat. No.: B14080707
CAS No.: 101512-39-4
M. Wt: 206.28 g/mol
InChI Key: VHKCETMXTUAEIL-UHFFFAOYSA-N
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Description

Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a dimethylamino group and a propyl chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- typically involves the reaction of 2-hydroxybenzaldehyde with 3-(dimethylamino)propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-(dimethylamino)-: This compound is similar in structure but lacks the propyl chain.

    3-(Dimethylamino)phenol: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

101512-39-4

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-[3-(dimethylamino)propyliminomethyl]phenol

InChI

InChI=1S/C12H18N2O/c1-14(2)9-5-8-13-10-11-6-3-4-7-12(11)15/h3-4,6-7,10,15H,5,8-9H2,1-2H3

InChI Key

VHKCETMXTUAEIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN=CC1=CC=CC=C1O

Origin of Product

United States

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